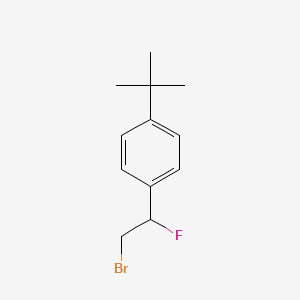
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene
Übersicht
Beschreibung
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene is a useful research compound. Its molecular formula is C12H16BrF and its molecular weight is 259.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Bromo-1-fluoroethyl)-4-tert-butylbenzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, characterized by the presence of a bromine and a fluorine atom, allows it to participate in diverse chemical reactions, leading to potential biological applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12BrF
- Molecular Weight : 253.12 g/mol
- Density : Approximately 1.2 g/cm³
- Boiling Point : Approximately 232°C
- Melting Point : 15-16°C
Pharmacological Properties
The biological activity of this compound can be attributed to its interactions with various biological targets. The following sections summarize key findings regarding its pharmacological effects:
Anticancer Activity
Recent studies have indicated that halogenated aromatic compounds possess anticancer properties. For instance, the compound has shown potential in inhibiting the proliferation of cancer cells through mechanisms involving:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. By modulating GSK-3 activity, the compound may promote neuronal survival and enhance neuritogenesis .
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases and phosphatases involved in cellular signaling pathways.
- Receptor Modulation : It may interact with various receptors, influencing downstream signaling cascades that regulate cell survival and proliferation.
Case Studies
Several case studies have reported on the efficacy of this compound in various biological contexts:
- Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth and induction of apoptosis .
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that treatment with this compound led to improved cognitive functions and reduced neuroinflammation, suggesting its therapeutic potential for neurodegenerative conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrF |
| Molecular Weight | 253.12 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 232°C |
| Melting Point | 15-16°C |
| Biological Activity | Effect |
|---|---|
| Anticancer | Induces apoptosis |
| Neuroprotective | Inhibits GSK-3 |
| Cytotoxicity | Significant against MCF-7 cells |
Eigenschaften
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYXYBQFIPAOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















